molecular formula C11H21NO2S B2891063 Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate CAS No. 1599248-60-8

Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate

Cat. No.: B2891063
CAS No.: 1599248-60-8
M. Wt: 231.35
InChI Key: JXFHWDQMWQZFAA-UHFFFAOYSA-N
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Description

Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique structural features, which include a thiomorpholine ring substituted with two methyl groups and an ethyl ester functional group. This compound is often utilized in the synthesis of more complex molecules and serves as a building block in organic chemistry.

Scientific Research Applications

Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is not specified in the search results. Its mechanism of action would depend on its application, for instance, in drug synthesis or catalysis.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate typically involves the reaction of 2,2-dimethylthiomorpholine with ethyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiomorpholine nitrogen attacks the electrophilic carbon of the ethyl 3-bromopropanoate, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the nucleophilicity of the thiomorpholine nitrogen can also be employed to increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester functional group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Ammonia or primary amines can be used for nucleophilic substitution to form amides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanol.

    Substitution: Amides and other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(2-methylthiomorpholin-4-yl)propanoate: Similar structure but with one less methyl group on the thiomorpholine ring.

    Ethyl 3-(2,2-dimethylpiperidin-4-yl)propanoate: Similar ester functional group but with a piperidine ring instead of thiomorpholine.

Uniqueness

Ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. The additional methyl groups on the thiomorpholine ring also enhance its steric and electronic characteristics, making it a valuable scaffold in synthetic chemistry.

Properties

IUPAC Name

ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-4-14-10(13)5-6-12-7-8-15-11(2,3)9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXFHWDQMWQZFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCSC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1599248-60-8
Record name ethyl 3-(2,2-dimethylthiomorpholin-4-yl)propanoate
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